2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Overview
Description
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is further functionalized with an iodine atom at the 2-position and a phenylsulfonyl group at the 1-position. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrrole and pyridine derivatives.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents like iodine (I2) or N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, phenol, or secondary amines can be used under appropriate conditions to replace the iodine atom.
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom and phenylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-nitro-1-(phenylsulfonyl)indole
- 4-Iodo-1-(phenylsulfonyl)-5-(trifluoroacetamido)indole
- 2-Substituted 3,6-dihydropyrrolo[3,2-e]indoles
Uniqueness
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both iodine and phenylsulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-13-8-10-9-15-7-6-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTECUBPRUJQMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650592 | |
Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877060-44-1 | |
Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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